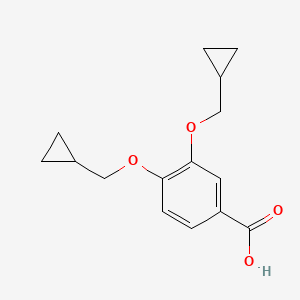

3,4-Bis(cyclopropylmethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Bis(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to a benzoic acid core. It is typically found as a white to yellow powder or crystals .

Aplicaciones Científicas De Investigación

3,4-Bis(cyclopropylmethoxy)benzoic acid has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Métodos De Preparación

The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves several steps. One common method starts with the preparation of the intermediate 3,4-dihydroxybenzoic acid. This intermediate is then subjected to a reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate, leading to the formation of this compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Análisis De Reacciones Químicas

3,4-Bis(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various fibrotic diseases .

Comparación Con Compuestos Similares

3,4-Bis(cyclopropylmethoxy)benzoic acid can be compared with other similar compounds such as:

3,4-Bis(difluoromethoxy)benzoic acid: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.

3,4-Bis(methoxy)benzoic acid: This compound lacks the cyclopropyl groups, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities .

Propiedades

IUPAC Name |

3,4-bis(cyclopropylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSFZUGHYOLAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578510.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)